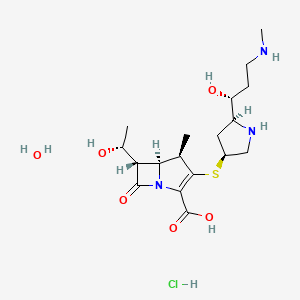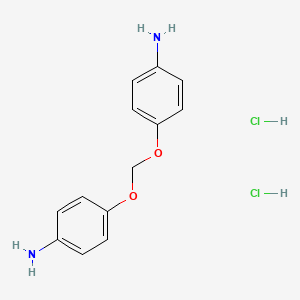
Aniline, 4,4'-(methylenedioxy)DI-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aniline, 4,4'-(methylenedioxy)di-, dihydrochloride is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Neurodegenerative Disease Treatment
Aniline derivatives, like 4,4'-(methylenedioxy)DI-aniline dihydrochloride, show promise in treating neurodegenerative diseases. A study by Tripathi, Rai, & Ayyannan (2016) explored 3,4‐(methylenedioxy)aniline‐derived semicarbazones as inhibitors of monoamine oxidase and acetylcholinesterase. These compounds were effective, with IC50 values in micro- or nanomolar ranges, suggesting potential for neurodegenerative disease treatment.
Synthesis Methods
The synthesis of 3,4-Methylenedioxy Phenethylamine from 3,4-methylenedioxy aniline, investigated by Lin Yuan-bin (2007), highlights the versatility of 4,4'-(methylenedioxy)DI-aniline in chemical synthesis. This study used methods like the Sandmeyer and Grignard reactions, providing a framework for synthesizing various compounds.
Antineoplastic Agent Metabolism
The metabolism of N,N-di-(2-chloroethyl) aniline (aniline mustard), which includes 4,4'-(methylenedioxy)DI-aniline derivatives, was explored by Connors et al. (1973). The study focused on its conversion into glucuronide and the potential clinical applications of aniline mustard.
CCR5 Antagonist Development
A study by Hashimoto et al. (2002) discussed synthesizing a key intermediate for the CCR5 antagonist TAK-779 using a derivative of 4,4'-(methylenedioxy)DI-aniline. This research contributes to the development of treatments for diseases like HIV/AIDS.
Polyurethane Cationomer Synthesis
The synthesis of polyurethane cationomers using anil groups, including those derived from 4,4'-(methylenedioxy)DI-aniline, was investigated by Buruianǎ et al. (2005). This research highlights the use of these anilines in creating materials with fluorescent properties, demonstrating their utility in material science.
MEK and Src Inhibition
A 2004 study on methylenedioxyanilino-quinazolines and -cyanoquinolines, which includes 4,4'-(methylenedioxy)DI-aniline derivatives, showed potential as inhibitors of MEK and Src, offering possibilities for antitumor applications. (Expert Opinion on Therapeutic Patents, 2004)
Reproductive Toxicity Study in Zebrafish
The effects of 4,4'-methylenedianiline (a related compound) on sex hormone regulation and reproduction in zebrafish were studied by Bhuiyan et al. (2020). This study is crucial for understanding the environmental impact of aniline derivatives.
Synthesis Optimization
Optimization of the synthesis of 4,4′-Methylenedianiline from aniline and formaldehyde was conducted by Zhao Jian-bin (2015), demonstrating the importance of refining industrial production processes for these compounds.
Environmental and Health Concerns
The presence of aromatic amines like 4,4'-methylenedianiline in the environment and their impact on human health have been a subject of concern, as explored in studies like Pesonen et al. (2015) and Wegman & Korte (1981).
Eigenschaften
CAS-Nummer |
108299-45-2 |
|---|---|
Molekularformel |
C13H16Cl2N2O2 |
Molekulargewicht |
303.18 g/mol |
IUPAC-Name |
4-[(4-aminophenoxy)methoxy]aniline;dihydrochloride |
InChI |
InChI=1S/C13H14N2O2.2ClH/c14-10-1-5-12(6-2-10)16-9-17-13-7-3-11(15)4-8-13;;/h1-8H,9,14-15H2;2*1H |
InChI-Schlüssel |
QCGOQBJTVONHSB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)OCOC2=CC=C(C=C2)N.Cl.Cl |
Kanonische SMILES |
C1=CC(=CC=C1[NH3+])OCOC2=CC=C(C=C2)[NH3+].[Cl-].[Cl-] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Aniline, 4,4'-(methylenedioxy)di-, dihydrochloride |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4S,6R)-6-[(1E)-4,4-bis(4-fluorophenyl)-3-(1-methyltetrazol-5-yl)buta-1,3-dienyl]-4-hydroxyoxan-2-one](/img/structure/B1667326.png)
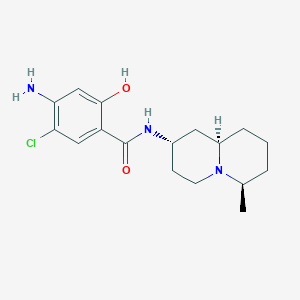
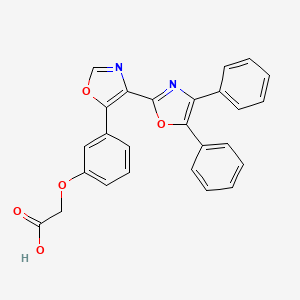
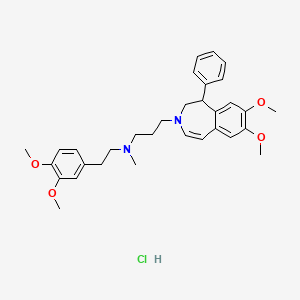

![(3R)-1,1-dibutyl-3-(4-phenyl-3H-imidazol-2-yl)-2,3,4,9-tetrahydropyrido[3,4-b]indole](/img/structure/B1667336.png)
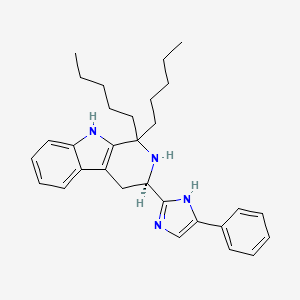
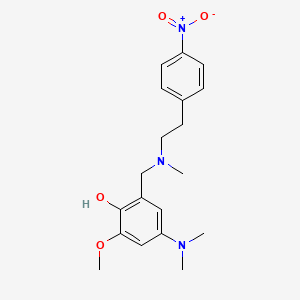
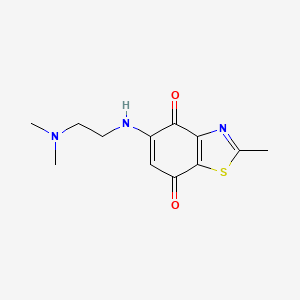
![2,4-Dimethyl-5-oxo-5,6-dihydrobenzo[c][2,7]naphthyridine-1-carboxylic acid methyl ester](/img/structure/B1667341.png)
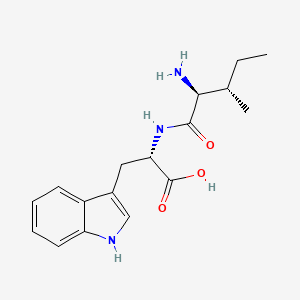
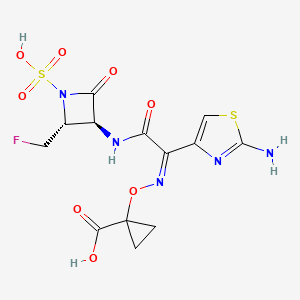
![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[(6,7-dihydroxyisoquinolin-2-ium-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1667346.png)
